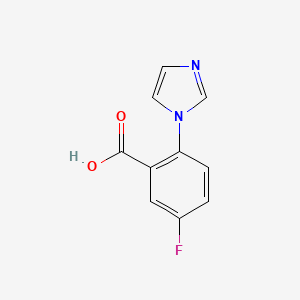
5-fluoro-2-(1H-imidazol-1-yl)benzoic acid
描述
5-fluoro-2-(1H-imidazol-1-yl)benzoic acid: is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and an imidazole ring
作用机制
Target of Action
It is known that imidazole derivatives, which include 5-fluoro-2-(1h-imidazol-1-yl)benzoic acid, have a broad range of biological activities . They can interact with various targets such as enzymes, receptors, and proteins, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and protein binding . These interactions can lead to changes in cellular processes and functions .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole derivatives, including this compound, are highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which can result in various molecular and cellular effects . These can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of other substances in the environment can affect the compound’s solubility, which can influence its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature, pH, and light exposure .
生化分析
Biochemical Properties
5-Fluoro-2-(1H-imidazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes. Additionally, the fluorine atom can form hydrogen bonds with amino acid residues, altering the enzyme’s conformation and function. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. By altering the phosphorylation status of proteins, it can impact various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. The imidazole ring can coordinate with metal ions, while the fluorine atom can form hydrogen bonds with amino acid residues. These interactions can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, altering their ability to interact with DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in tissues and its interaction with critical enzymes involved in detoxification pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The imidazole ring and fluorine atom play crucial roles in determining the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, it can accumulate in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and other DNA-binding proteins, influencing gene expression. Additionally, its presence in the mitochondria can affect cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-nitrobenzoic acid and imidazole.
Nucleophilic Substitution: The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 5-fluoro-2-aminobenzoic acid undergoes cyclization with imidazole in the presence of a dehydrating agent like phosphorus oxychloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification steps.
化学反应分析
Types of Reactions
5-fluoro-2-(1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of 5-fluoro-2-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
5-fluoro-2-(1H-imidazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving imidazole moieties.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers due to its ability to coordinate with metal ions.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
相似化合物的比较
Similar Compounds
2-(1H-imidazol-1-yl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.
5-chloro-2-(1H-imidazol-1-yl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
5-bromo-2-(1H-imidazol-1-yl)benzoic acid: Contains a bromine atom, which can alter its reactivity compared to the fluorine-substituted compound.
Uniqueness
5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets compared to its non-fluorinated analogs.
属性
IUPAC Name |
5-fluoro-2-imidazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMRXHWRPAAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
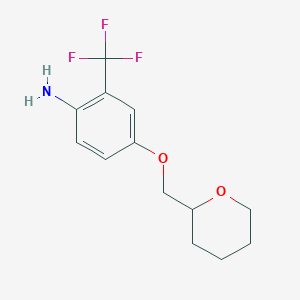
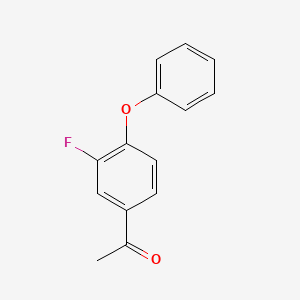
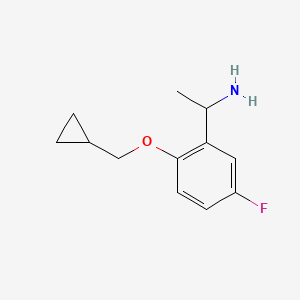
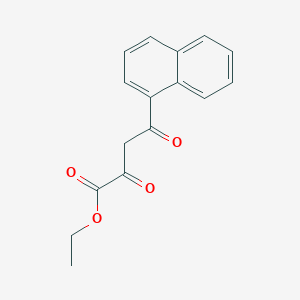
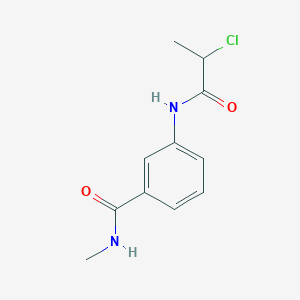
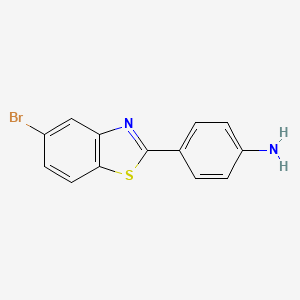
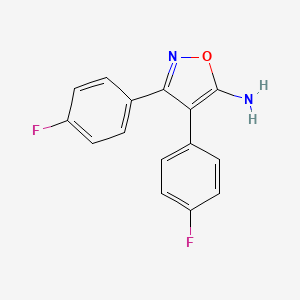
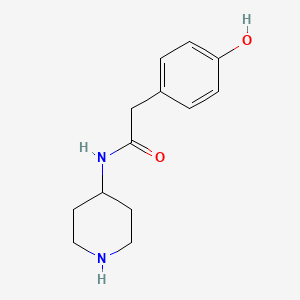

![4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1438290.png)

